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Introduction
For over a century, the Reissert reaction has served as a cornerstone in heterocyclic chemistry,

providing a powerful and versatile methodology for the functionalization of quinolines,

isoquinolines, and related aza-aromatic systems. Initially conceived as a means to introduce an

acyl and a cyano group across the C=N bond of a quinoline, the reaction has evolved

significantly from its classical origins. This guide provides a comprehensive overview of the

historical development of the Reissert reaction, from its initial discovery to its modern-day

applications in the synthesis of complex molecules and chiral compounds of medicinal

importance. We will delve into the mechanistic intricacies that govern this transformation,

explore its key variations, and provide detailed experimental protocols for its successful

implementation in the laboratory.

I. The Genesis of a Name Reaction: Arnold
Reissert's Discovery
The story of the Reissert reaction begins in 1905, when the German chemist Arnold Reissert

reported that the treatment of quinoline with benzoyl chloride and aqueous potassium cyanide

afforded a crystalline product, which he identified as 1-benzoyl-2-cyano-1,2-dihydroquinoline.[1]

[2] This novel compound, aptly named a "Reissert compound," proved to be a stable and
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isolable intermediate that could be subsequently hydrolyzed to yield quinaldic acid.[1][2] This

discovery marked a significant breakthrough, as it provided a new method for the C-2

functionalization of the quinoline ring system.

Interestingly, the term "Reissert reaction" has also been associated with an earlier discovery by

the same chemist. In 1897, Arnold Reissert developed a method for the synthesis of indoles

from o-nitrotoluene and diethyl oxalate.[3][4] This reaction, more accurately termed the Reissert

indole synthesis, proceeds through a condensation reaction followed by a reductive cyclization.

While both reactions bear his name, it is the former transformation involving quinolines that is

more broadly recognized as the classical Reissert reaction. This guide will address the

historical development of both of these important name reactions.

II. The Classical Reissert Reaction: Mechanism and
Early Modifications
The classical Reissert reaction is a two-step process that begins with the formation of a

Reissert compound, followed by its hydrolysis or other subsequent transformations.

Mechanism of Reissert Compound Formation
The formation of the Reissert compound is believed to proceed through the initial acylation of

the quinoline nitrogen, forming a highly electrophilic N-acylquinolinium intermediate. This

activated intermediate is then susceptible to nucleophilic attack by the cyanide ion at the C-2

position, leading to the formation of the 1-acyl-2-cyano-1,2-dihydroquinoline, the Reissert

compound.
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Step 1: Acylation

Step 2: Cyanide Attack

Quinoline

N-Acylquinolinium Ion+ R-COCl

Acyl Chloride (R-COCl)

Reissert Compound+ CN⁻

Cyanide (CN⁻)
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Figure 1: Mechanism of Reissert Compound Formation.

The Grosheintz-Fischer Aldehyde Synthesis: A Key
Advancement
A significant early modification to the Reissert reaction was reported in 1941 by J. M.

Grosheintz and H. O. L. Fischer.[1] They discovered that the acid-catalyzed hydrolysis of

Reissert compounds derived from quinolines could be controlled to yield aldehydes and

quinaldic acid.[1] This modification, often referred to as the Grosheintz-Fischer-Reissert

aldehyde synthesis, transformed the Reissert reaction into a valuable tool for the conversion of

acid chlorides into their corresponding aldehydes, a challenging transformation at the time.

III. The Reissert Indole Synthesis: A Parallel
Development
Predating his work on quinolines, Arnold Reissert's 1897 publication described a novel route to

indoles.[3][4] The Reissert indole synthesis involves the base-catalyzed condensation of an o-

nitrotoluene with diethyl oxalate to form an ethyl o-nitrophenylpyruvate intermediate. This

intermediate then undergoes a reductive cyclization to afford the indole-2-carboxylic acid,

which can be subsequently decarboxylated to the parent indole.[4][5]
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Mechanism of the Reissert Indole Synthesis
The reaction is initiated by the deprotonation of the methyl group of o-nitrotoluene by a strong

base, typically an alkoxide. The resulting carbanion then attacks one of the electrophilic

carbonyl carbons of diethyl oxalate. Subsequent elimination of the ethoxide leaving group

yields the ethyl o-nitrophenylpyruvate. The nitro group is then reduced to an amine, which

undergoes an intramolecular cyclization onto the adjacent ketone, followed by dehydration to

furnish the aromatic indole ring.

Step 1: Condensation

Step 2: Reductive Cyclization

o-Nitrotoluene

Ethyl o-nitrophenylpyruvate+ Diethyl Oxalate, Base

Diethyl Oxalate

Reduction (e.g., Zn/AcOH) Intramolecular Cyclization Indole-2-carboxylic acid
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Figure 2: Mechanism of the Reissert Indole Synthesis.

IV. Modern Era: Catalytic Asymmetric Reissert
Reactions
The latter half of the 20th century and the beginning of the 21st century have witnessed a

renaissance of the Reissert reaction, driven by the demand for enantiomerically pure

compounds in drug discovery and development. The development of catalytic asymmetric

Reissert reactions has been a major focus, enabling the synthesis of chiral dihydroquinolines

and their derivatives with high enantioselectivity.

A significant breakthrough in this area was the use of bifunctional catalysts that can activate

both the electrophilic N-acylquinolinium ion and the nucleophile simultaneously. These

catalysts often feature a Lewis acidic metal center and a Lewis basic site within the same
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molecule. This dual activation strategy allows for a highly organized transition state, leading to

excellent stereocontrol.

This approach has been successfully applied to the synthesis of a potent NMDA receptor

antagonist, showcasing the power of the catalytic asymmetric Reissert reaction in the efficient

construction of medicinally relevant molecules.[6]

V. Applications in Drug Discovery and Development
Both the Reissert reaction and the Reissert indole synthesis have found numerous applications

in the synthesis of biologically active molecules and pharmaceutical agents.

Reaction Type Drug Target/Class Example Application

Reissert Reaction NMDA Receptor Antagonists

Synthesis of chiral

tetrahydroquinoline-2-

carboxylic acid derivatives for

the treatment of neurological

disorders.[6]

Reissert Indole Synthesis
HIV-1 Reverse Transcriptase

Inhibitors

Preparation of substituted

indole-2-carboxylates as key

intermediates.[7]

Reissert Indole Synthesis NMDA-Glycine Antagonists

Synthesis of functionalized

indoles for modulating

neurotransmission.[7]

VI. Experimental Protocols
Classical Reissert Reaction: Synthesis of 2-Benzoyl-1,2-
dihydroisoquinaldonitrile[8]
Caution: This reaction involves the use of highly toxic potassium cyanide. All manipulations

should be performed in a well-ventilated fume hood, and appropriate personal protective

equipment should be worn. Cyanide waste must be quenched and disposed of according to

institutional safety protocols.
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Setup: In a 1-L three-necked round-bottomed flask equipped with a mechanical stirrer, a

thermometer, and a 250-mL pressure-equalizing dropping funnel, combine a solution of

isoquinoline (64.6 g, 0.499 mol) in 400 mL of dichloromethane and a solution of potassium

cyanide (97.7 g, 1.50 mol) in 200 mL of water.

Addition of Acyl Chloride: Stir the two-phase mixture vigorously and add freshly distilled

benzoyl chloride (126.5 g, 0.900 mol) dropwise from the dropping funnel over 1 hour. The

reaction is exothermic, and the temperature will rise.

Reaction: Continue stirring for an additional 3 hours.

Workup: Filter the reaction mixture. Separate the organic layer and wash it successively with

water, 2 N hydrochloric acid, water, 2 N sodium hydroxide solution, and finally with water.

Isolation: Dry the dichloromethane layer over anhydrous sodium sulfate, filter, and evaporate

the solvent under reduced pressure to obtain the crude Reissert compound.

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol) to

yield pure 2-benzoyl-1,2-dihydroisoquinaldonitrile.

Classical Reissert Indole Synthesis: General
Procedure[4][5]

Condensation: In a suitable reaction vessel, dissolve o-nitrotoluene in an excess of diethyl

oxalate. To this solution, add a solution of sodium ethoxide or potassium ethoxide in ethanol

dropwise at a controlled temperature (typically 0-10 °C). Stir the reaction mixture at room

temperature until the condensation is complete (monitored by TLC).

Workup of Condensation: Quench the reaction with a dilute acid (e.g., acetic acid or

hydrochloric acid) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure to obtain the crude ethyl o-nitrophenylpyruvate.

Reductive Cyclization: Dissolve the crude ethyl o-nitrophenylpyruvate in a mixture of acetic

acid and ethanol. Add a reducing agent, such as zinc dust or iron powder, portion-wise while

monitoring the reaction temperature. Heat the reaction mixture to reflux until the reduction

and cyclization are complete (monitored by TLC).
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Workup of Cyclization: Cool the reaction mixture and filter to remove the excess metal.

Concentrate the filtrate under reduced pressure. Add water to the residue to precipitate the

indole-2-carboxylic acid.

Isolation and Purification: Collect the precipitated solid by filtration, wash with water, and dry.

The crude indole-2-carboxylic acid can be purified by recrystallization. If the parent indole is

desired, the carboxylic acid can be decarboxylated by heating.

VII. Conclusion
From its serendipitous discovery to its current status as a sophisticated tool for asymmetric

synthesis, the Reissert reaction has undergone a remarkable evolution. Its ability to enable the

functionalization of aza-aromatic systems and the synthesis of valuable indole scaffolds has

cemented its place in the repertoire of synthetic organic chemists. The development of catalytic

asymmetric variants has further expanded its utility, providing access to chiral building blocks

for the pharmaceutical industry. As our understanding of catalysis and reaction mechanisms

continues to deepen, the Reissert reaction is poised to remain a relevant and powerful

transformation for years to come.

Need Custom Synthesis?
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To cite this document: BenchChem. [The Reissert Reaction: A Centennial Journey from
Discovery to Asymmetric Catalysis]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1584338#historical-development-of-the-reissert-
reaction]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b1584338#historical-development-of-the-reissert-reaction
https://www.benchchem.com/product/b1584338#historical-development-of-the-reissert-reaction
https://www.benchchem.com/product/b1584338#historical-development-of-the-reissert-reaction
https://www.benchchem.com/product/b1584338#historical-development-of-the-reissert-reaction
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1584338?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584338?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

